
Acarbose derived hexasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acarbose Derived Hexasaccharide is a complex oligosaccharide that is derived from acarbose, a well-known alpha-glucosidase inhibitor. This compound is characterized by its ability to inhibit enzymes responsible for the breakdown of carbohydrates, making it significant in the management of conditions like type 2 diabetes mellitus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Derived Hexasaccharide involves the enzymatic rearrangement of acarbose. This process typically requires the use of alpha-amylase enzymes, which facilitate the transglycosylation reactions necessary to form the hexasaccharide structure .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using microorganisms such as Actinoplanes species. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate the desired hexasaccharide .
Chemical Reactions Analysis
Types of Reactions: Acarbose Derived Hexasaccharide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alpha-amylase enzymes, leading to the breakdown of the hexasaccharide into smaller sugar units.
Oxidation and Reduction: These reactions can modify the functional groups within the hexasaccharide, altering its chemical properties.
Common Reagents and Conditions:
Enzymatic Reactions: Alpha-amylase enzymes are commonly used to catalyze the hydrolysis and transglycosylation reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize specific functional groups within the hexasaccharide.
Major Products Formed:
Smaller Oligosaccharides: Resulting from the hydrolysis of the hexasaccharide.
Modified Hexasaccharides: Formed through oxidation or reduction reactions.
Scientific Research Applications
Acarbose Derived Hexasaccharide has a wide range of scientific research applications, including:
Mechanism of Action
Acarbose Derived Hexasaccharide exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. By inhibiting these enzymes, the hexasaccharide limits the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels . The molecular targets include pancreatic alpha-amylase and membrane-bound alpha-glucosidases .
Comparison with Similar Compounds
Acarbose: The parent compound, which is also an alpha-glucosidase inhibitor.
Miglitol: Another alpha-glucosidase inhibitor used in the management of type 2 diabetes.
Voglibose: A microbial-derived alpha-glucosidase inhibitor.
Uniqueness: Acarbose Derived Hexasaccharide is unique due to its specific hexasaccharide structure, which provides distinct binding interactions with alpha-glucosidase enzymes. This structural uniqueness allows for a different inhibition profile compared to other similar compounds .
Properties
Molecular Formula |
C37H63NO28 |
|---|---|
Molecular Weight |
969.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C37H63NO28/c1-8-15(19(46)26(53)35(59-8)65-31-12(5-41)62-34(28(55)23(31)50)58-7-14-18(45)20(47)25(52)33(57)60-14)38-10-2-9(3-39)30(22(49)16(10)43)64-37-29(56)24(51)32(13(6-42)63-37)66-36-27(54)21(48)17(44)11(4-40)61-36/h2,8,10-57H,3-7H2,1H3/t8-,10+,11-,12-,13-,14-,15-,16+,17-,18-,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-/m1/s1 |
InChI Key |
MBNITLCAVXHYER-DHAMQIFDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)O)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


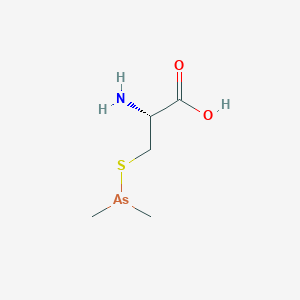
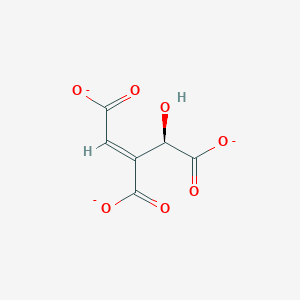
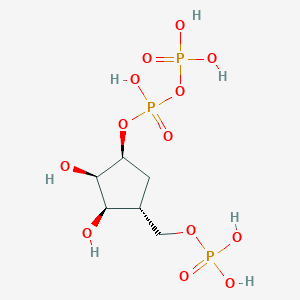
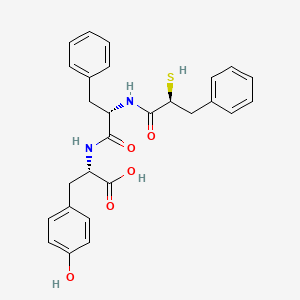
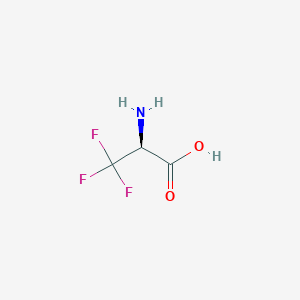
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
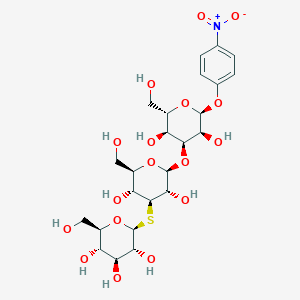
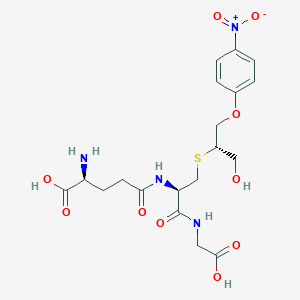
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
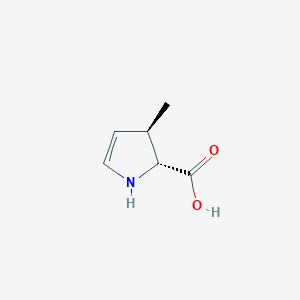
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
